2-Cyano-N-thiazol-2-yl-acetamide
Overview
Description
“2-Cyano-N-thiazol-2-yl-acetamide” is an organic compound. It is an acetic amide with a nitrile functional group . The IUPAC name is 2-cyano-N-(1,3-thiazol-2-yl)acetamide .
Synthesis Analysis
The synthesis of cyanoacetamides like “2-Cyano-N-thiazol-2-yl-acetamide” can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Molecular Structure Analysis
The molecular structure of “2-Cyano-N-thiazol-2-yl-acetamide” is represented by the InChI code: 1S/C6H5N3OS/c7-2-1-5(10)9-6-8-3-4-11-6/h3-4H,1H2,(H,8,9,10) .Chemical Reactions Analysis
Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Physical And Chemical Properties Analysis
The molecular weight of “2-Cyano-N-thiazol-2-yl-acetamide” is 168.2 . More detailed physical and chemical properties are not available in the retrieved papers.Scientific Research Applications
Anticancer Activity
- Scientific Field: Medicinal Chemistry
- Application Summary: 2-Cyano-N-thiazol-2-yl-acetamide is used in the synthesis of new thiazole-pyridine hybrids, which have shown promising anticancer activity .
- Methods of Application: The synthetic strategy involves condensation of 2-(4-formylphenoxy)-N-(thiazol-2-yl)acetamide with cyanoacetic hydrazide followed by heterocyclization with acetylacetone .
- Results: One of the synthesized thiazole-pyridine compounds demonstrated higher activity (IC 50 5.71 μM) against breast cancer than 5-fluorouracil used as a reference (IC 50 6.14 μM) .
Synthesis of Heterocyclic Derivatives
- Scientific Field: Organic Chemistry
- Application Summary: 2-Cyano-N-thiazol-2-yl-acetamide is used in the synthesis of different heterocyclic derivatives comprising thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The results or outcomes obtained were not detailed in the source .
Cyanoacetylation of Amines
- Scientific Field: Organic Chemistry
- Application Summary: 2-Cyano-N-thiazol-2-yl-acetamide is used in the cyanoacetylation of amines, which is a key step in the synthesis of biologically active compounds .
- Methods of Application: The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .
- Results: The specific results or outcomes obtained were not detailed in the source .
Antifungal Medication
- Scientific Field: Medicinal Chemistry
- Application Summary: Thiazole derivatives, such as 2-Cyano-N-thiazol-2-yl-acetamide, have been reported to have antifungal properties .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The results or outcomes obtained were not detailed in the source .
Antitumor Activity
- Scientific Field: Medicinal Chemistry
- Application Summary: Thiazole nucleus, which is present in 2-Cyano-N-thiazol-2-yl-acetamide, has been reported to have antitumor activities .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The results or outcomes obtained were not detailed in the source .
Treatment of Glioblastoma and Melanoma
- Scientific Field: Medicinal Chemistry
- Application Summary: Certain compounds derived from 2-Cyano-N-thiazol-2-yl-acetamide have shown selective action towards human glioblastoma U251 cells and human melanoma WM793 cells .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The specific results or outcomes obtained were not detailed in the source .
Future Directions
properties
IUPAC Name |
2-cyano-N-(1,3-thiazol-2-yl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3OS/c7-2-1-5(10)9-6-8-3-4-11-6/h3-4H,1H2,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSPNFPWMLPHDQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)NC(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70351192 | |
Record name | 2-Cyano-N-thiazol-2-yl-acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70351192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-N-thiazol-2-yl-acetamide | |
CAS RN |
90158-62-6 | |
Record name | 2-Cyano-N-thiazol-2-yl-acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70351192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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